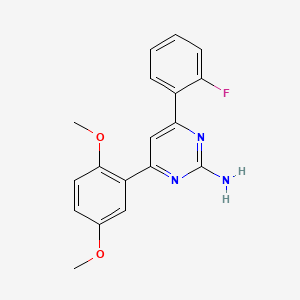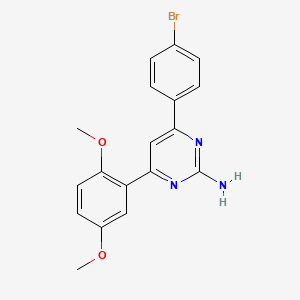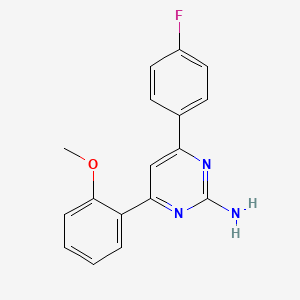
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, also known as 4-CFPP, is an organic compound belonging to the pyrimidine family. It is a yellow-colored solid and is used for various scientific research applications. It has been studied for its potential use in drug and pesticide development, as well as in the synthesis of other compounds. This article will provide an overview of the synthesis method, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-CFPP.
科学的研究の応用
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential use in drug and pesticide development. It has been shown to have insecticidal and fungicidal properties, and is also being studied for its potential use as an agricultural herbicide. In addition, 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been used in the synthesis of other compounds, such as 4-chlorophenyl-2-phenylpyrimidine and 4-chlorophenyl-2-phenylpyrimidin-4-one.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase is thought to lead to increased levels of acetylcholine in the body, which can have both positive and negative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are still being studied. However, it is known to have an effect on the nervous system, as well as on the cardiovascular and respiratory systems. It has also been shown to have a mild sedative effect, and to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, its mechanism of action is not yet fully understood, and it can have both positive and negative effects on the body. Therefore, it is important to use caution when using 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments.
将来の方向性
The future directions for 4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine are numerous. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. It could also be used to develop new drugs and pesticides, or to synthesize other compounds. Additionally, it could be studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, it could be used to develop new methods for synthesizing other compounds.
合成法
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be synthesized using a two-step process. The first step involves the reaction of 2-chlorophenylacetonitrile with 4-fluorophenylacetonitrile in the presence of potassium hydroxide and potassium carbonate. This reaction produces 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. The second step of the synthesis involves the reaction of 4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine with an appropriate base, such as potassium hydroxide, to form the desired product.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-13-4-2-1-3-12(13)15-9-14(20-16(19)21-15)10-5-7-11(18)8-6-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNUIUASJBVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














